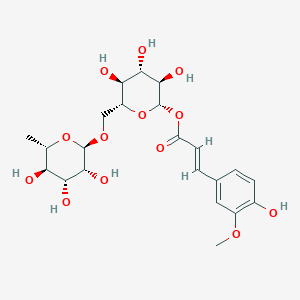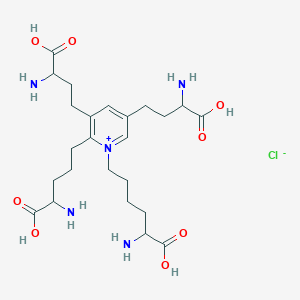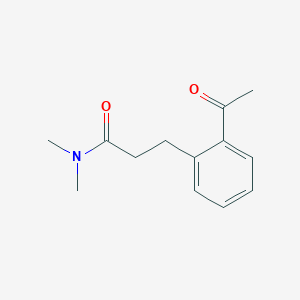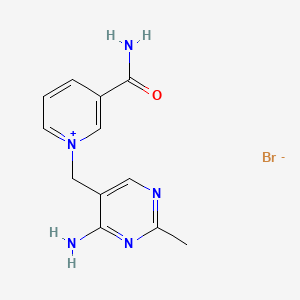
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide is a pyridinium salt that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ring substituted with an amino-methylpyrimidinyl group and a carbamoyl group, with bromide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide typically involves the reaction of 4-amino-2-methylpyrimidine with a suitable pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a bromide source to ensure the formation of the bromide salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient, cost-effective, and environmentally friendly, with stringent quality control measures to ensure the consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Applications De Recherche Scientifique
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-(2-hydroxyethyl)-2-methylpyridinium Bromide: A similar pyridinium salt with a hydroxyethyl group instead of a carbamoyl group.
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)pyridinium: A related compound lacking the carbamoyl group.
Uniqueness
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide is unique due to its specific substitution pattern and the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14BrN5O |
|---|---|
Poids moléculaire |
324.18 g/mol |
Nom IUPAC |
1-[(4-amino-2-methylpyrimidin-5-yl)methyl]pyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C12H13N5O.BrH/c1-8-15-5-10(11(13)16-8)7-17-4-2-3-9(6-17)12(14)18;/h2-6H,7H2,1H3,(H3-,13,14,15,16,18);1H |
Clé InChI |
SVKCBASBHGJCAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)N)C[N+]2=CC=CC(=C2)C(=O)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
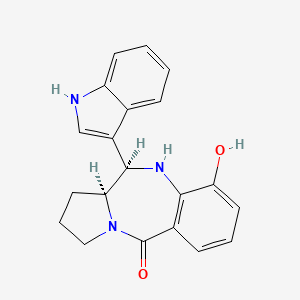
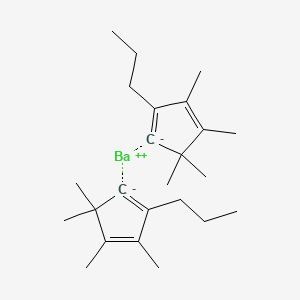

![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
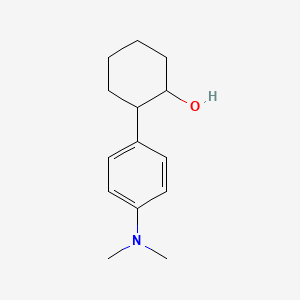
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)

![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
